Cas no 1334497-06-1 (PdCl(crotyl)Amphos)
PdCl(crotyl)Amphos Chemical and Physical Properties
Names and Identifiers
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- PdCl(crotyl)Amphos
- Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- 1334497-06-1
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- MDL: MFCD29059853
- Inchi: 1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;;
- InChI Key: ASQSTGRGIHOSGZ-NXZCPFRHSA-N
- SMILES: [Pd+]Cl.[PH+](C1C=CC(=CC=1)N(C)C)(C(C)(C)C)C(C)(C)C.[CH2-]/C=C/C
Computed Properties
- Exact Mass: 462.13087 g/mol
- Monoisotopic Mass: 462.13087 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 463.4
- Topological Polar Surface Area: 3.2
PdCl(crotyl)Amphos Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB504200-1 g |
PdCl(crotyl)Amphos; . |
1334497-06-1 | 1g |
€349.00 | 2023-06-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU542-250mg |
Palladium, [4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine][(1,2,3-η)-(2E)-2-buten-1-yl]chloro- |
1334497-06-1 | 95% | 250mg |
¥680.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU542-1g |
Palladium, [4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine][(1,2,3-η)-(2E)-2-buten-1-yl]chloro- |
1334497-06-1 | 95% | 1g |
¥1365.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU542-5g |
Palladium, [4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine][(1,2,3-η)-(2E)-2-buten-1-yl]chloro- |
1334497-06-1 | 95% | 5g |
¥5234.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU542-10g |
Palladium, [4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine][(1,2,3-η)-(2E)-2-buten-1-yl]chloro- |
1334497-06-1 | 95% | 10g |
¥7668.0 | 2024-04-24 | |
| abcr | AB504200-1g |
PdCl(crotyl)Amphos; . |
1334497-06-1 | 1g |
€385.00 | 2025-04-21 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 47216-1g |
PdCl(crotyl)Amphos |
1334497-06-1 | 1g |
¥8555.00 | 2023-03-01 | ||
| Ambeed | A476171-250mg |
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) |
1334497-06-1 | 98% | 250mg |
$130.0 | 2025-02-19 | |
| Ambeed | A476171-1g |
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) |
1334497-06-1 | 98% | 1g |
$261.0 | 2025-02-19 | |
| Ambeed | A476171-5g |
Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) |
1334497-06-1 | 98% | 5g |
$1023.0 | 2025-02-19 |
PdCl(crotyl)Amphos Suppliers
PdCl(crotyl)Amphos Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on PdCl(crotyl)Amphos
Recent Advances in PdCl(crotyl)Amphos and Compound 1334497-06-1: Applications in Chemical Biology and Pharmaceutical Research
In recent years, the field of chemical biology and pharmaceutical research has witnessed significant advancements in the development of novel catalysts and bioactive compounds. Among these, PdCl(crotyl)Amphos, a palladium-based catalyst, and the compound with CAS number 1334497-06-1 have emerged as key players in facilitating complex organic transformations and drug discovery processes. This research brief aims to provide an overview of the latest findings related to these two entities, highlighting their applications, mechanisms, and potential impact on the industry.
PdCl(crotyl)Amphos, a well-defined palladium complex, has gained attention for its exceptional catalytic activity in cross-coupling reactions, particularly in the synthesis of biologically active molecules. Recent studies have demonstrated its efficacy in asymmetric allylic alkylation reactions, enabling the construction of chiral centers with high enantioselectivity. The unique electronic and steric properties of the Amphos ligand contribute to the catalyst's stability and reactivity, making it a valuable tool in medicinal chemistry.
Compound 1334497-06-1, on the other hand, has been identified as a promising scaffold in drug discovery. Structural analyses reveal its potential as a kinase inhibitor, with recent in vitro studies showing selective activity against specific cancer-related kinases. The compound's modular structure allows for facile derivatization, opening avenues for the development of targeted therapies. Computational modeling and structure-activity relationship (SAR) studies have provided insights into its binding modes and optimization strategies.
The synergy between these two research areas becomes apparent when considering the application of PdCl(crotyl)Amphos in the synthesis of derivatives of 1334497-06-1. Recent publications have reported efficient protocols for the late-stage functionalization of the core scaffold, enabling rapid exploration of chemical space around this privileged structure. These methodologies have significantly accelerated the discovery of analogs with improved pharmacokinetic properties and target engagement.
From a mechanistic perspective, advanced spectroscopic techniques and density functional theory (DFT) calculations have shed light on the catalytic cycle of PdCl(crotyl)Amphos and its interaction with various substrates. These insights have guided the rational design of more efficient catalytic systems and have informed the optimization of reaction conditions for complex molecular architectures like those based on 1334497-06-1.
In the pharmaceutical context, several research groups have reported preclinical evaluations of 1334497-06-1 derivatives synthesized using PdCl(crotyl)Amphos-mediated transformations. These studies have demonstrated promising activity profiles in disease-relevant cellular assays and animal models, particularly in oncology and inflammatory disorders. The ability to rapidly generate diverse analogs has facilitated the identification of lead compounds with favorable drug-like properties.
Looking forward, the combination of innovative catalysis using PdCl(crotyl)Amphos and the exploration of 1334497-06-1's therapeutic potential represents a fertile ground for future research. Current challenges include the development of more sustainable catalytic processes and the translation of in vitro findings into clinically viable candidates. Ongoing efforts in these directions are expected to yield significant breakthroughs in the coming years.
This brief underscores the importance of these advancements in the broader context of chemical biology and drug discovery. The continued refinement of catalytic methodologies and the systematic exploration of bioactive scaffolds like 1334497-06-1 will undoubtedly contribute to the development of novel therapeutic agents and synthetic strategies in the pharmaceutical industry.
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